molecular formula C2H2BrNS B160693 Bromomethyl thiocyanate CAS No. 10163-46-9

Bromomethyl thiocyanate

Cat. No.: B160693
CAS No.: 10163-46-9
M. Wt: 152.02 g/mol
InChI Key: NKZBPOBHIJVVDH-UHFFFAOYSA-N
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Description

Bromomethyl thiocyanate is an organic compound with the molecular formula C₂H₂BrNS. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and has applications in organic synthesis due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomethyl thiocyanate can be synthesized through the bromomethylation of thiols. One efficient method involves the use of paraformaldehyde and hydrobromic acid in acetic acid. This method minimizes the generation of highly toxic byproducts and provides a high yield of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting thiocyanic acid with bromomethane under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Bromomethyl thiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming thiocyanate derivatives.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium thiocyanate and potassium thiocyanate.

    Addition Reactions: Reagents such as alkenes and alkynes are used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Thiocyanate derivatives.

    Addition Reactions: Thiocyanate adducts.

    Oxidation and Reduction: Various oxidized or reduced thiocyanate compounds.

Scientific Research Applications

Bromomethyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromomethyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and addition reactions. The thiocyanate group can also undergo redox reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

    Chloromethyl thiocyanate: Similar in structure but with a chlorine atom instead of bromine. It is less reactive than bromomethyl thiocyanate.

    Iodomethyl thiocyanate: Contains an iodine atom instead of bromine. It is more reactive due to the larger atomic radius of iodine.

    Methyl thiocyanate: Lacks the halogen atom, making it less reactive in substitution reactions.

Uniqueness: this compound is unique due to its balanced reactivity. It is more reactive than chloromethyl thiocyanate but less reactive than iodomethyl thiocyanate, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

bromomethyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrNS/c3-1-5-2-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZBPOBHIJVVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574470
Record name Bromomethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10163-46-9
Record name Bromomethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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